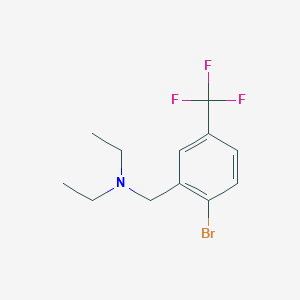

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSUBYRJLHGPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185042 | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-66-8 | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-bromo-N,N-diethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine, a substituted benzylamine derivative of significant interest as a building block in medicinal chemistry and materials science. The narrative emphasizes the rationale behind the chosen synthetic strategy, detailing a robust two-step sequence starting from a commercially available precursor. This document is intended for an audience of professional researchers, chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and critical safety considerations to ensure successful and reproducible execution.

Strategic Synthesis Design

The synthesis of the target compound, this compound, is most reliably achieved via a two-step sequence starting from 2-bromo-5-(trifluoromethyl)benzoic acid. This strategy is predicated on two high-yielding, well-established, and scalable organic transformations:

-

Amide Formation: Conversion of the initial carboxylic acid to its corresponding N,N-diethylamide derivative.

-

Amide Reduction: Subsequent reduction of the amide carbonyl to a methylene group to yield the target tertiary amine.

This pathway is selected for its high fidelity and the commercial availability of the starting materials. An alternative route, such as the reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde, is also viable but may present challenges related to the stability and availability of the aldehyde starting material.[1][2] The chosen acid-to-amine route offers superior control and is generally more robust for scale-up operations.

Figure 1: Overall Synthetic Workflow. A two-step approach converting the starting carboxylic acid to the target benzylamine via an amide intermediate.

Part I: Synthesis of the Amide Intermediate

The first stage of the synthesis involves the formation of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide from the corresponding benzoic acid. This is efficiently accomplished by first activating the carboxylic acid to form a highly reactive acid chloride, which is then trapped in situ by diethylamine.

Mechanistic Rationale

The carboxylic acid is converted to an acid chloride using an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies workup. The resulting electrophilic acid chloride readily undergoes nucleophilic acyl substitution with diethylamine to form the stable tertiary amide. The use of at least two equivalents of the amine is necessary, as one equivalent acts as the nucleophile while the second serves as a base to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol: Amide Formation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Activation: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) to accelerate the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be gently heated to 40-50 °C if necessary. Monitor progress by TLC (thin-layer chromatography).

-

Workup I: Once the acid chloride formation is complete, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporate with anhydrous toluene (2x) to ensure all residual SOCl₂ is removed.

-

Amination: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of diethylamine (2.5 eq) in anhydrous DCM.

-

Addition: Add the diethylamine solution dropwise to the stirred acid chloride solution at 0 °C. A white precipitate of diethylammonium chloride will form immediately.

-

Reaction Completion: After addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup II: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess diethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil or solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide.

Data Summary: Reagents for Amidation

| Reagent | Molar Eq. | Role | Key Considerations |

| 2-Bromo-5-(trifluoromethyl)benzoic Acid | 1.0 | Starting Material | Ensure completely dry. |

| Thionyl Chloride (SOCl₂) | 1.5 | Activating Agent | Highly corrosive and water-reactive; handle in fume hood. |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst | Accelerates acid chloride formation. |

| Diethylamine | 2.5 | Nucleophile & Base | Use excess to drive reaction and neutralize HCl. |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Must be anhydrous. |

Part II: Reduction to the Target Amine

The final step is the reduction of the amide carbonyl group. Tertiary amides are relatively stable functional groups, requiring a powerful reducing agent for this transformation. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this purpose.[3][4]

Mechanistic Rationale

LiAlH₄ is a potent source of hydride ions (H⁻). The mechanism involves the initial complexation of the aluminum center to the amide's carbonyl oxygen. This is followed by the irreversible transfer of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an aluminate species and forming a transient iminium ion, which is rapidly reduced by a second equivalent of hydride to furnish the final tertiary amine. The robustness of this reagent ensures a complete and clean conversion.[5]

Detailed Experimental Protocol: Amide Reduction

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C with an ice bath.

-

Substrate Addition: Dissolve the 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide (1.0 eq) from Part I in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for THF, ~65 °C). Stir at reflux for 4-12 hours, monitoring the reaction progress by TLC until all starting material is consumed.

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. CAUTION: This procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential, and dropwise addition of:

-

'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% (w/v) aqueous NaOH solution.

-

'3X' mL of H₂O.

-

-

Workup: After the final addition of water, remove the ice bath and stir the resulting granular white suspension vigorously for 30-60 minutes.

-

Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Isolation: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient, often with 1-2% triethylamine added to prevent streaking) to afford the pure this compound.[6]

Figure 2: Simplified Reduction Pathway. Key stages in the LiAlH₄ reduction of the tertiary amide to the final amine product.

References

-

Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

-

ResearchGate. A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. [Link]

-

Semantic Scholar. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. [Link]

-

PrepChem. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

Sources

An In-depth Technical Guide to Spectroscopic Data for Trifluoromethylphenyl Compounds

Introduction

The introduction of the trifluoromethyl (CF3) group into a phenyl ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron density distribution. These changes are of profound interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Consequently, the precise and unambiguous characterization of trifluoromethylphenyl compounds is paramount. This guide provides a comprehensive overview of the key spectroscopic techniques employed for the structural elucidation and analysis of this important class of molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural analysis of trifluoromethylphenyl compounds, providing detailed information about the carbon skeleton, proton environments, and, crucially, the fluorine atoms themselves. A comprehensive analysis typically involves the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹⁹F NMR Spectroscopy: The Definitive Signature

The ¹⁹F nucleus is ideal for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[4] The chemical shift range for ¹⁹F is significantly wider than for ¹H, making it highly sensitive to subtle changes in the electronic environment.[4][5]

Key Interpretive Features:

-

Chemical Shift (δ): The chemical shift of the CF₃ group is a direct indicator of its electronic environment. Electron-withdrawing groups on the phenyl ring will generally cause a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values). For typical trifluoromethylphenyl compounds, the ¹⁹F chemical shift of the CF₃ group is often observed in the range of -50 to -70 ppm (relative to CFCl₃).[4][6] Quantum chemical calculations can be a powerful tool to predict and assign ¹⁹F NMR chemical shifts, with reported accuracies of around 2.9 ppm.[7]

-

Coupling Constants (J): Spin-spin coupling between the fluorine nuclei of the CF₃ group and nearby protons on the aromatic ring provides valuable structural information.

-

⁴J(H-F) Coupling: Coupling over four bonds to ortho protons is typically observed, with coupling constants in the range of 0.5-2 Hz.

-

⁵J(H-F) Coupling: Coupling over five bonds to meta protons can also be observed, though it is generally smaller than ⁴J coupling.

-

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

A standard protocol for acquiring a high-quality ¹⁹F NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the trifluoromethylphenyl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[8]

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a fluorine-capable probe.[9]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Reference: Use an external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard like NaF (δ = -122.25 ppm).[9]

-

Spectral Width: A wide spectral width is necessary to encompass the large chemical shift range of ¹⁹F.[5]

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with standard software (e.g., MestReNova, TopSpin). Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

Diagram: ¹⁹F NMR Acquisition Workflow

Caption: A streamlined workflow for obtaining a high-quality ¹⁹F NMR spectrum.

¹H and ¹³C NMR Spectroscopy: Elucidating the Aromatic Core

While ¹⁹F NMR is specific to the trifluoromethyl group, ¹H and ¹³C NMR provide crucial information about the phenyl ring and any other substituents.

Key Interpretive Features:

-

¹H NMR:

-

Chemical Shifts: The electron-withdrawing nature of the CF₃ group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene. The effect is most pronounced for the ortho protons.

-

Coupling Patterns: The splitting patterns of the aromatic protons provide information about the substitution pattern on the ring.[10]

-

-

¹³C NMR:

-

Chemical Shifts: The carbon atom attached to the CF₃ group (ipso-carbon) shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to ¹J(C-F) coupling. The chemical shift of this carbon is also significantly influenced by the CF₃ group.[11] Other aromatic carbon signals will also be shifted depending on their position relative to the CF₃ group.[12][13]

-

¹J(C-F) Coupling: The one-bond carbon-fluorine coupling constant is typically large, in the range of 270-280 Hz.[11]

-

Data Summary Table: Typical NMR Data for Trifluoromethylphenyl Compounds

| Nucleus | Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Notes |

| ¹⁹F | -50 to -70 | ⁴J(H-F): 0.5-2 | Highly sensitive to electronic environment.[4][6] |

| ¹H | 7.0 - 8.5 | ³J(H-H): 7-9 | Protons ortho to CF₃ are typically the most downfield. |

| ¹³C | 120 - 140 (Aromatic) | ¹J(C-F): 270-280 | The ipso-carbon appears as a quartet.[11] |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of a molecule. For trifluoromethylphenyl compounds, specific vibrational modes associated with the C-F and C-CF₃ bonds are of particular interest.

Key Vibrational Bands:

-

C-F Stretching: The C-F stretching vibrations of the CF₃ group give rise to very strong and characteristic absorption bands in the region of 1100-1400 cm⁻¹.[14][15] Often, multiple strong bands are observed in this region due to symmetric and asymmetric stretching modes.

-

C-CF₃ Stretching: A band near 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode.[14]

-

Aromatic C-H Stretching: These bands appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[10]

-

Aromatic C=C Stretching: In-ring carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[10]

-

Out-of-Plane (oop) C-H Bending: The pattern of bands in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[10]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solids: The sample can be prepared as a KBr pellet or as a mull (e.g., Nujol).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and correlating them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Key Features in the Mass Spectrum of Trifluoromethylphenyl Compounds:

-

Molecular Ion (M⁺): The molecular ion peak is typically observed, providing the molecular weight of the compound.[16]

-

Loss of a Fluorine Atom ([M-F]⁺): A common fragmentation pathway involves the loss of a fluorine radical.

-

Loss of the Trifluoromethyl Group ([M-CF₃]⁺): The cleavage of the C-CF₃ bond can lead to a significant peak corresponding to the phenyl cation.[17]

-

Formation of the Tropylium Ion (m/z 91): For compounds with a benzyl-type structure, rearrangement to the stable tropylium ion is often observed.

-

Characteristic Fragment Ions: The fragmentation of the aromatic ring can lead to a series of characteristic ions.[18][19] Electron impact (EI) ionization is a common method that leads to extensive fragmentation.[18]

Advanced Technique: Tandem Mass Spectrometry (MS/MS)

For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed.[20][21][22] In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways.[18][21]

Diagram: Logical Flow of Spectroscopic Analysis

Caption: A logical workflow for the structural elucidation of trifluoromethylphenyl compounds.

Conclusion

The spectroscopic characterization of trifluoromethylphenyl compounds is a critical step in their synthesis and application. A combination of NMR spectroscopy (¹⁹F, ¹H, and ¹³C), IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for unambiguous structure determination. By understanding the fundamental principles and characteristic spectral features outlined in this guide, researchers can confidently and efficiently analyze this important class of molecules, accelerating discovery and innovation in their respective fields.

References

-

Yadav, V. K., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-486. [Link]

-

Ferguson, E. E., Mikkelsen, L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics, 21(10), 1731-1734. [Link]

-

Ferguson, E. E., Mikkelsen, L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. The Journal of Chemical Physics, 21(10), 1731-1734. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–113. [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational studies of trifluoromethyl benzene derivatives 1: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Pramana, 27(1-2), 121-131. [Link]

-

Hamdi, S. T., Jones, J. R., & El-Gahami, M. A. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-(p-R-phenyl)-1,4-diazepines. Journal of the Chemical Society, Perkin Transactions 2, (5), 945-948. [Link]

-

Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Sokolenko, T. M., & Gerus, I. I. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. [Link]

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

-

Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(10), 1549-1557. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

-

Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. [Link]

-

Artner, C., et al. (2018). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 14, 219-225. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

Médebielle, M., et al. (2005). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 43(10), 835-840. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 9-(2-Trifluoromethyl-phenyl)-fluorene - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

-

Sci-Hub. (n.d.). Vibrational spectra of 1,3,5-trifluoro-2,4,6-trichlorobenzene. [Link]

-

Knauber, T., et al. (2017). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic letters, 19(21), 5772–5775. [Link]

-

ResearchGate. (n.d.). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. [Link]

-

Medzihradszky, K. F., et al. (2000). Tandem time-of-flight mass spectrometry. Analytical chemistry, 72(3), 552–558. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules (Basel, Switzerland), 21(11), 1541. [Link]

-

Schlosser, M. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Chimia, 69(4), 204-209. [Link]

-

Young, A. (2023). MassFormer: Tandem Mass Spectrum Prediction for Small... - Bo Wang - Poster - ISMB/ECCB 2023. YouTube. [Link]

-

Nicolini, G., et al. (2019). Development of a fast gas chromatography-tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. Journal of chromatography. A, 1597, 195–204. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Tandem time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS Number: 1414870-66-8)

A Note to the Researcher: Information regarding the specific properties and applications of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine is limited in publicly accessible scientific literature and patent databases. This guide synthesizes the available data for this compound and supplements it with established principles from related chemical structures to provide a comprehensive yet provisional overview for research and development professionals.

Introduction

This compound is a substituted aromatic amine that belongs to the class of organic building blocks. Its structure, featuring a brominated and trifluoromethylated benzene ring coupled with a diethylaminomethyl group, suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a reactive bromine atom and a trifluoromethyl group imparts unique electronic and physiological properties that are highly sought after in modern drug discovery.[1][2]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1414870-66-8 | |

| Molecular Formula | C₁₂H₁₅BrF₃N | [3][4] |

| Molecular Weight | 310.16 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(2-bromo-5-(trifluoromethyl)benzyl)-N-ethylethanamine | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [4] |

| Hazard | Irritant | [3] |

Structural and Reactivity Analysis

The chemical structure of this compound is key to understanding its potential reactivity and applications.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add diethylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data has been published for this compound. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂-N), the methylene protons of the ethyl groups (N-CH₂-CH₃), and the methyl protons of the ethyl groups (N-CH₂-CH₃) would be expected. The chemical shifts of the aromatic protons would be influenced by the bromo and trifluoromethyl substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the ethyl groups, and the carbon of the trifluoromethyl group would be observed. The carbon attached to the fluorine atoms will show a characteristic quartet in the proton-coupled spectrum.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of ethyl groups and cleavage at the benzylic position.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-N stretching, and strong C-F stretching bands would be present.

Potential Research Applications

Given its structural features, this compound is a promising candidate for further investigation in several areas:

-

Medicinal Chemistry: As a building block, it can be used to synthesize a variety of novel compounds for biological screening. The trifluoromethyl group is a key pharmacophore in many approved drugs. [1][2][5]The bromo-substituent allows for the introduction of other functionalities through cross-coupling reactions to explore structure-activity relationships. For instance, related bromo- and trifluoromethyl-containing compounds have been investigated as cholinesterase inhibitors. [6][7]

-

Agrochemicals: The trifluoromethyl group is also prevalent in modern agrochemicals, contributing to their potency and stability. This compound could serve as a starting material for the synthesis of new herbicides, insecticides, or fungicides.

-

Materials Science: Substituted aromatic amines are used in the development of organic light-emitting diodes (OLEDs), conducting polymers, and other advanced materials. The specific substitution pattern of this molecule could lead to materials with interesting electronic and photophysical properties.

Conclusion

This compound is a chemical intermediate with significant potential for the development of new molecules in various fields of research. While specific data on its properties and reactivity are currently scarce in the public domain, its structural motifs suggest a range of possible applications. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility as a versatile building block in chemical synthesis.

References

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

PubChem. Benzenemethanamine, N,N-diethyl-. [Link]

-

ResearchGate. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. [https://www.researchgate.net/publication/343760367_N-35-Bis trifluoromethylphenyl-5-bromo-2-hydroxybenzamide_Analogues_Novel_Acetyl-_and_Butyrylcholinesterase_Inhibitors]([Link] trifluoromethylphenyl-5-bromo-2-hydroxybenzamide_Analogues_Novel_Acetyl-_and_Butyrylcholinesterase_Inhibitors)

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Google Patents. US Patent for 1-(2-bromo-5-fluorobenzofur-7-yl)-2-aminopropane hydrochloride. [Link]

-

NIST. Benzenemethanamine, N-ethyl-. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. WO2007107818A2 - Process for the preparation of 3,5-bis (trifluoromethyl)-n-methylbenzylamine.

-

NIST. Benzenemethanamine, N,N-dimethyl-. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 1414870-66-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound - CAS:1414870-66-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine for Research Applications

This document provides a comprehensive technical overview of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine, a research chemical with potential applications in neuropharmacology and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential areas of investigation.

Introduction and Rationale

This compound is a substituted aromatic amine. Its structure, featuring a trifluoromethyl group and a bromine atom on the phenyl ring, suggests potential interactions with various biological targets. The trifluoromethyl group is a common bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and receptor binding affinity. The bromine atom provides a site for further chemical modification or can influence the compound's pharmacokinetic profile. The N,N-diethyl moiety is a classic feature in many centrally active compounds. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with known psychoactive and pharmacological properties. This guide will, therefore, extrapolate from related compounds to provide a robust framework for its study.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research chemical is fundamental for its proper handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C12H15BrF3N | |

| Molecular Weight | 310.15 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 256.7±40.0 °C (Predicted) | |

| Density | 1.420±0.06 g/cm3 (Predicted) | |

| pKa | 9.36±0.25 (Predicted) |

Analytical Characterization Workflow

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

Caption: Workflow for the purification and analytical characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the diethylamino protons, the benzylic protons, and the aromatic protons. The fluorine (¹⁹F) and carbon NMR will confirm the presence and position of the trifluoromethyl group.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique can confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structural confirmation. It is also a sensitive method for assessing purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the molecule, such as C-H, C-N, C-F, and C-Br bonds.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and reliable method involves the reductive amination of the corresponding benzaldehyde.

Proposed Synthetic Pathway

Caption: Reductive amination pathway for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add diethylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions. Other reducing agents like sodium triacetoxyborohydride can also be used for a more controlled reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Remove the organic solvent under reduced pressure.

-

Add more water and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Potential Research Applications and Biological Hypotheses

The structural features of this compound suggest several avenues for research, primarily in neuropharmacology. The overall structure bears a resemblance to substituted phenethylamines and amphetamines, which are known to interact with monoamine transporters.

Hypothesized Mechanism of Action

Caption: Hypothesized interaction of the target compound with monoamine transporters.

Potential Areas of Investigation:

-

Monoamine Transporter Ligand: The N,N-diethylbenzenemethanamine scaffold is a key feature of compounds that act as serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporter ligands. This compound could be investigated as a potential reuptake inhibitor or releasing agent.

-

Suggested Experiments: In vitro transporter binding assays using radiolabeled ligands and synaptosomal preparations. In vitro uptake assays using cultured cells expressing the respective transporters.

-

-

Serotonin Receptor Agonist/Antagonist: The structural similarity to some tryptamine and phenethylamine derivatives suggests possible interactions with serotonin receptors, such as the 5-HT₂ family.

-

Suggested Experiments: Receptor binding assays using cell membranes expressing specific 5-HT receptor subtypes. Functional assays, such as calcium imaging or cAMP measurements, in cells expressing these receptors.

-

-

Metabolic Stability and Drug Metabolism: The trifluoromethyl group may enhance metabolic stability by blocking potential sites of oxidation.

-

Suggested Experiments: In vitro metabolic stability assays using liver microsomes or S9 fractions. Identification of metabolites using LC-MS/MS.

-

-

Precursor for Further Synthesis: The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of novel derivatives with potentially diverse pharmacological profiles.

Safety and Handling

As with any research chemical with unknown toxicological properties, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a research chemical with significant potential for exploration in the field of neuropharmacology. Its unique combination of structural motifs warrants investigation into its interactions with monoamine transporters and serotonin receptors. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Researchers are encouraged to employ rigorous analytical and pharmacological methods to elucidate the properties of this intriguing molecule.

References

An In-depth Technical Guide to the Initial Characterization of N,N-diethyl-5-(trifluoromethyl)benzenemethanamine Analogs

Abstract

The discovery of novel small molecules remains a cornerstone of modern therapeutics.[1][2] The N,N-diethyl-5-(trifluoromethyl)benzenemethanamine scaffold presents a promising starting point for exploring new chemical space, particularly for targets within the central nervous system (CNS). The benzenemethanamine core is a classic feature of compounds targeting monoamine transporters, while the trifluoromethyl (TFM) group can enhance metabolic stability and modulate receptor affinity.[3][4] This guide provides a comprehensive, field-proven framework for the initial characterization of a novel library of analogs based on this scaffold. We will detail a logical, multi-phase workflow designed to efficiently identify lead candidates by integrating physicochemical profiling with robust in vitro biological evaluation. The causality behind each experimental choice is explained to empower researchers to make data-driven decisions, accelerating the hit-to-lead process.[5][6]

Introduction: The Strategic Imperative of Early Characterization

In preclinical drug discovery, the journey from a synthesized molecule to a viable clinical candidate is fraught with attrition.[1][2] A significant portion of failures can be attributed to suboptimal physicochemical or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties identified too late in the development pipeline.[7][8] Therefore, a rigorous and systematic initial characterization is not merely a procedural step but a strategic necessity.

This guide is structured to follow a logical progression, ensuring that foundational data is secured before committing resources to more complex biological assays. Our workflow is divided into three core phases:

-

Phase I: Foundational Physicochemical & Structural Integrity Assessment. Verifying the identity, purity, and fundamental drug-like properties of each analog.

-

Phase II: Primary Biological Screening & Cytotoxicity Profiling. Establishing the biological activity at the hypothesized targets and ruling out non-specific toxicity.

-

Phase III: Secondary Biological Screening & SAR Analysis. Determining potency, selectivity, and building a robust Structure-Activity Relationship (SAR) model.[9][10][11]

This phased approach creates a self-validating system where each stage builds upon the verified results of the last, ensuring the integrity of the final dataset and the decisions derived from it.

Phase I: Foundational Physicochemical & Structural Integrity Assessment

Before any biological evaluation, it is imperative to confirm that the synthesized molecules are what they are intended to be and possess the requisite purity and solubility for reliable testing.

Structural Verification and Purity Analysis

The first step is to unequivocally confirm the chemical structure and purity of each analog. A multi-technique approach is essential for robust validation.

Experimental Protocol: Purity and Identity Confirmation

-

Sample Preparation: Dissolve 1-2 mg of the synthesized analog in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL stock solution in methanol or acetonitrile for LC-MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra. The rationale is to confirm the proton and carbon backbone of the molecule, ensuring all expected peaks are present and integrations are correct.

-

Acquire ¹⁹F NMR. This is critical for analogs containing the trifluoromethyl group to confirm its presence and chemical environment.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

Causality: The chromatographic peak provides a purity assessment (aim for >95% by UV integration), while the mass spectrometer confirms the molecular weight of the parent ion, validating the elemental composition.

-

-

High-Resolution Mass Spectrometry (HRMS): For final confirmation, obtain an HRMS spectrum to determine the exact mass to within 5 ppm, providing definitive evidence of the molecular formula.

Physicochemical Profiling: Solubility and Lipophilicity

Poor solubility and inappropriate lipophilicity are primary causes of failure for drug candidates.[7] These properties govern absorption, distribution, and overall bioavailability.[12][13][14]

-

Aqueous Solubility: This determines the maximum concentration achievable in physiological media. Low solubility can lead to inaccurate biological data and poor absorption in vivo.

-

Lipophilicity (LogP/LogD): This measures the partitioning of a compound between a lipid and an aqueous phase.[12] It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[12][15][16] For CNS-targeting drugs, a LogP value around 2 is often considered optimal for crossing the blood-brain barrier.[12][16]

Experimental Protocol: Kinetic Aqueous Solubility & LogD Measurement

-

Kinetic Solubility (Turbidimetric Method):

-

Prepare a high-concentration stock solution of the analog in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the DMSO stock to a buffered aqueous solution (e.g., PBS, pH 7.4) to achieve a final concentration range (e.g., 1-200 µM).

-

Incubate the plate for 2 hours at room temperature.

-

Measure the turbidity (light scattering) using a plate reader. The concentration at which precipitation occurs is the kinetic solubility limit.

-

Causality: This high-throughput method mimics the conditions of diluting a compound from a stock solution into an assay buffer, providing a highly relevant measure for in vitro experiments.

-

-

LogD Measurement (Shake-Flask or HPLC Method):

-

The traditional "shake-flask" method involves partitioning the compound between octan-1-ol and a buffer at pH 7.4.[15]

-

A higher throughput HPLC-based method can also be used to estimate LogD based on retention time on a calibrated reverse-phase column.

-

Causality: LogD is measured at a specific pH (typically 7.4) and is more physiologically relevant than LogP for ionizable compounds like amines.[15]

-

The workflow for this initial characterization phase is summarized below.

Data Synthesis and SAR Analysis

The final step is to consolidate all data into a single table to facilitate SAR analysis. The relationship between a molecule's chemical structure and its biological activity is known as the Structure-Activity Relationship (SAR). [5][11][17]By analyzing how small structural changes affect potency and selectivity, medicinal chemists can design more effective molecules. [9][10] Table 1: Consolidated Characterization Data for N,N-diethyl-5-(trifluoromethyl)benzenemethanamine Analogs

| Compound ID | R-Group Modification | Purity (%) | Solubility (µM) | LogD (pH 7.4) | IC₅₀ DAT (nM) | IC₅₀ SERT (nM) | IC₅₀ NET (nM) | Cytotoxicity (CC₅₀, µM) |

| Parent | H | >99 | 150 | 2.8 | 85 | 1250 | 450 | >100 |

| Analog-1 | 4-Chloro | >98 | 75 | 3.5 | 25 | 1500 | 300 | >100 |

| Analog-2 | 4-Methoxy | >99 | 120 | 2.6 | 150 | 900 | 600 | >100 |

| Analog-3 | 3,4-Dichloro | >97 | 20 | 4.1 | 10 | 2500 | 220 | 85 |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

From this synthesized data, initial SAR trends can be identified. For example, in the hypothetical data above, adding an electron-withdrawing chloro group at the 4-position (Analog-1) improves DAT potency compared to the parent. Dichlorination (Analog-3) further increases potency but at the cost of reduced solubility and emerging cytotoxicity. The electron-donating methoxy group (Analog-2) is detrimental to activity. This data-driven approach allows for the rational design of the next generation of analogs.

Conclusion and Future Directions

This guide has outlined a robust, multi-phase workflow for the initial characterization of novel N,N-diethyl-5-(trifluoromethyl)benzenemethanamine analogs. By systematically integrating physicochemical profiling with targeted biological screening, this process enables the efficient identification of promising lead candidates while flagging problematic compounds early. The resulting high-quality dataset provides a solid foundation for establishing clear Structure-Activity Relationships, which are essential for guiding subsequent lead optimization efforts. Promising candidates identified through this workflow would proceed to more advanced studies, including in vitro metabolic stability, plasma protein binding, and eventually, in vivo pharmacokinetic and efficacy models.

References

-

Structure–Activity Relationship (SAR) in Drug Discovery | Excelra . Available at: [Link]

-

SAR: Structure Activity Relationships - Collaborative Drug Discovery . Available at: [Link]

-

Structure–activity relationship - Wikipedia . Available at: [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed . Available at: [Link]

-

Structure-activity relationship (SAR) - GARDP Revive . Available at: [Link]

-

In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences . Available at: [Link]

-

Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes - Fiveable . Available at: [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology . Available at: [Link]

-

Update on in vitro cytotoxicity assays for drug development - PubMed . Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI . Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka . Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences . Available at: [Link]

-

Characterization of Physicochemical Properties - Pace Analytical . Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable . Available at: [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances . Available at: [Link]

-

2.7. Monoamine Transporter Assays - Bio-protocol . Available at: [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality . Available at: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed . Available at: [Link]

-

Using Log P and Log D to Assess Drug Bioavailability | FTLOScience . Available at: [Link]

-

LogP—Making Sense of the Value - ACD/Labs . Available at: [Link]

-

LogP – Knowledge and References - Taylor & Francis . Available at: [Link]

-

Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience . Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC . Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central . Available at: [Link]

-

Introduction to small molecule drug discovery and preclinical development - Frontiers . Available at: [Link]

-

Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures . Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices . Available at: [Link]

-

Introduction to small molecule drug discovery and preclinical development - ResearchGate . Available at: [Link]

-

Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube . Available at: [Link]

-

Principles of early drug discovery - PMC - PubMed Central . Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Available at: [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed . Available at: [Link]

Sources

- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 6. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. excelra.com [excelra.com]

- 10. collaborativedrug.com [collaborativedrug.com]

- 11. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. fiveable.me [fiveable.me]

- 14. langhuapharma.com [langhuapharma.com]

- 15. ftloscience.com [ftloscience.com]

- 16. acdlabs.com [acdlabs.com]

- 17. fiveable.me [fiveable.me]

Discovery and synthesis of new psychoactive substance precursors

An In-Depth Technical Guide to the Discovery and Synthesis of New Psychoactive Substance Precursors

Foreword

The landscape of psychoactive substances is in a constant state of flux, driven by a dynamic interplay between clandestine chemistry and regulatory control. The rapid emergence of New Psychoactive Substances (NPS) presents formidable challenges to forensic science, public health, and law enforcement globally.[1][2] These synthetic analogues of controlled drugs are engineered to circumvent existing laws, often with unknown pharmacological and toxicological profiles.[1][3] At the heart of this issue lies the synthesis of these molecules, which is fundamentally dependent on the availability of specific precursor chemicals.

This guide provides a technical overview of the core principles and methodologies involved in the discovery and synthesis of NPS precursors. It is intended for researchers, scientists, and drug development professionals engaged in the fields of forensic chemistry, toxicology, and regulatory science. The focus is on the scientific strategies employed for identification and the chemical logic behind synthesis pathways, rather than providing a manual for illicit production. Our objective is to equip professionals with the advanced knowledge required to understand and anticipate trends in the evolving NPS market, thereby enhancing detection, control, and response strategies.

The Evolving Precursor Landscape

Drug precursors are chemical substances that are used in the production of illicit drugs.[4][5] While many have legitimate and vital roles in industrial processes—from manufacturing medicines and fragrances to consumer goods—their potential for diversion into clandestine laboratories necessitates strict monitoring and control.[4][6] The international framework for this control is primarily established by the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances, which mandates that member states regulate and monitor the trade of specified precursor chemicals.[4][5]

However, clandestine chemists continuously adapt their methods to bypass these controls. A primary tactic is the use of "pre-precursors" or "designer precursors"—unregulated chemicals that can be readily converted into controlled precursors in one or two simple steps. This creates a moving target for regulators, as the synthesis chain is simply extended by a step, often using chemicals with no previously known illicit use. Understanding this dynamic is crucial for anticipating new manufacturing trends.

Discovery and Identification of Novel Precursors

The identification of NPS precursors is no longer a purely reactive process. While analysis of seized materials remains a cornerstone, predictive and proactive methods are becoming increasingly vital for staying ahead of the curve.

Reactive Analysis of Seized Materials

The workhorse for identifying unknown drugs and their precursors in forensic laboratories is chromatography coupled with mass spectrometry (MS).[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed.[7][8] The primary challenge with NPS is the frequent absence of reference spectra or standards for newly emerged compounds.[1][9]

High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is invaluable in this context. It allows for the determination of an unknown compound's accurate mass and elemental composition, providing critical clues to its structure. By analyzing impurities and by-products in a seized NPS sample, chemists can often deduce the synthesis route used and, consequently, the precursor chemicals involved.

Proactive and Predictive Discovery

Artificial intelligence (AI) and computational chemistry are revolutionizing the ability to predict the emergence of new psychoactive substances. Deep generative models can be trained on the structures of known NPS to design novel molecules that are likely to have similar psychoactive effects.[1]

This predictive power extends to precursor discovery. Once an AI model proposes a novel NPS structure, retrosynthetic analysis algorithms can be applied. These tools work backward from the target molecule to identify plausible synthetic pathways and the necessary starting materials, or precursors.[1] This allows researchers and law enforcement to anticipate which chemicals might become targets for diversion before they even appear on the illicit market.

Core Synthesis Strategies

The synthesis of NPS and their precursors relies on fundamental principles of organic chemistry. While countless variations exist, most routes can be categorized into several foundational strategies. These strategies are often adapted from historical academic or patent literature describing the synthesis of legitimate pharmaceuticals.[10][11]

Foundational Synthetic Routes

Many classes of NPS are synthesized using well-established chemical reactions. For instance, the synthesis of many amphetamine-type stimulants and their precursors often involves one of the following key steps:

-

Reductive Amination: A highly versatile method that forms an amine by reacting a ketone or aldehyde with ammonia or a primary/secondary amine in the presence of a reducing agent. This is a common final step in producing many phenethylamines.

-

Condensation Reactions: Such as the reaction between phenylacetic acid and acetic anhydride to produce phenyl-2-propanone (P2P), a key precursor for amphetamine and methamphetamine.[12]

-

Grignard Reactions: Used to form new carbon-carbon bonds, allowing for the extension and modification of molecular scaffolds.

The choice of a specific route in a clandestine setting is dictated by several factors: the availability and cost of starting materials, the simplicity of the reaction steps, and the required equipment.

Circumventing Controls with "Pre-Precursors"

To evade regulations that control key precursors like P2P or ephedrine, clandestine chemists have turned to synthesizing the precursors themselves from uncontrolled starting materials.[4] This adds steps to the overall process but provides a significant advantage in sourcing chemicals without raising suspicion.

Analytical and Characterization Protocols

The unambiguous identification of a novel precursor or NPS is a critical task that requires a suite of modern analytical techniques. A multi-instrument approach is often necessary for complete structural elucidation and confirmation.

Key Analytical Techniques

A comparison of the primary techniques used in the analysis of NPS and their precursors is summarized below.

| Technique | Primary Use | Strengths | Limitations |

| GC-MS | Screening and identification of volatile and thermally stable compounds. | Extensive libraries for known compounds; high chromatographic resolution. | Requires derivatization for non-volatile compounds; thermal degradation possible. |

| LC-MS/MS | Highly sensitive and specific detection and quantification of a wide range of compounds.[7] | Excellent for non-volatile or thermally labile compounds; high throughput. | Less structural information than HRMS; primarily for targeted analysis. |

| LC-QTOF-MS | Identification of unknown compounds and retrospective data analysis.[8] | Provides accurate mass for elemental composition; non-targeted screening is possible.[9] | Higher cost and complexity; requires specialized data analysis skills. |

| NMR Spectroscopy | Definitive structural elucidation of pure, isolated compounds. | Provides unambiguous information on the carbon-hydrogen framework and connectivity. | Low sensitivity (requires mg quantities); complex mixtures are difficult to analyze. |

| FTIR Spectroscopy | Identification of functional groups present in a molecule. | Fast and non-destructive; good for preliminary screening of bulk material. | Not suitable for complex mixtures; provides limited structural detail. |

Experimental Protocol: Non-Targeted Screening for NPS and Precursors using LC-QTOF-MS

This protocol outlines a generalized workflow for the analysis of a suspected illicit sample.

1. Sample Preparation: a. Accurately weigh 1 mg of the seized powder or extract. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., 50:50 methanol:water) to create a 100 µg/mL stock solution. c. Perform a further 1:100 dilution with the solvent to yield a final working concentration of 1 µg/mL. d. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-QTOF-MS Analysis: a. Liquid Chromatography: i. Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. v. Flow Rate: 0.4 mL/min. vi. Injection Volume: 5 µL. b. Mass Spectrometry (QTOF): i. Ionization Mode: Electrospray Ionization (ESI), positive polarity. ii. Acquisition Mode: Perform data acquisition in a non-targeted, data-independent mode (e.g., SWATH or All-Ions MS/MS) to collect fragmentation data for all ions. iii. Mass Range: 50 - 1000 m/z. iv. Collision Energy: Ramp from 10-40 eV to ensure a wide range of fragment ions are generated.

3. Data Analysis: a. Feature Finding: Use vendor software to perform molecular feature extraction, identifying all chromatographic peaks with their associated accurate mass, retention time, and intensity. b. Database Searching: Search the extracted accurate masses against a curated database of known NPS, precursors, metabolites, and related compounds.[9] A mass tolerance of <5 ppm is required for confident matching. c. Unknown Identification: For features not found in the database, use the accurate mass to generate a list of possible elemental formulas. d. Fragment Analysis: Scrutinize the MS/MS fragmentation spectrum. Compare it to in-silico fragmentation predictions or spectral libraries to propose a chemical structure. The presence of known precursor fragments can provide strong evidence for the identity of the parent molecule.

4. Confirmation (Self-Validation): a. The putative identification of a novel substance must be considered preliminary. b. Final, unambiguous confirmation requires acquiring an analytical reference standard of the proposed compound and analyzing it under the identical LC-MS method.[9] c. A match of the retention time, accurate mass, and MS/MS fragmentation pattern between the sample and the standard provides definitive identification.

Regulatory and Safety Imperatives

The field of NPS precursor research operates under a strict ethical and legal framework. All activities must comply with international and national regulations governing controlled substances and chemicals.[13] Researchers must be aware of legislation such as the Controlled Substances Act in the United States, which classifies substances into schedules based on their abuse potential.[13]

Furthermore, the potential toxicity of novel psychoactive substances is often completely unknown.[2][3] Therefore, handling these materials requires stringent safety protocols, including the use of certified fume hoods, personal protective equipment (PPE), and protocols for decontamination and disposal. The synthesis of any psychoactive substance or its immediate precursor should only be undertaken by licensed professionals in appropriately equipped and regulated laboratories for the purpose of developing analytical reference materials or for approved scientific research.

References

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (n.d.). MDPI.

- Drug precursors. (n.d.). Wikipedia.

- Clandestine chemistry. (n.d.). Wikipedia.

- The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (2018). National Institutes of Health.

- The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). National Institutes of Health.

- UNDERSTANDING CLANDESTINE SYNTHETIC DRUGS. (n.d.). UNODC.

- Clandestine Drug Synthesis. (n.d.). rhodium.ws.

- Control of Precursor Chemicals used in the Illicit Manufacture of Narcotics and Psychotropic Substances. (n.d.). OAS.org.

- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). MDPI.

- Regulating controlled substances and precursors. (2025). Canada.ca.

- Controlled substances and precursor chemicals. (n.d.). EBSCO.

- A Review of Advancements in Detecting New Psychoactive Substances. (2024). Chromatography Online.

- Using analytical chemistry techniques for novel psychoactive substance (NPS) identification and characterization in forensic toxicology. (2025). American Chemical Society.

- Drug Precursor Control. (n.d.). Taxation and Customs Union - European Commission.

- Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023). ACS Publications.

- Some new psychoactive substances: Precursor chemicals and synthesis-driven end-products. (2011). ResearchGate.

- What are NPS? (n.d.). UNODC.

- New Psychoactive Substances: A Matter of Time. (n.d.). PMC - PubMed Central.

Sources

- 1. AI Methods for New Psychoactive Substance (NPS) Design and Analysis | MDPI [mdpi.com]

- 2. What are NPS? [unodc.org]

- 3. New Psychoactive Substances: A Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug precursors - Wikipedia [en.wikipedia.org]

- 5. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]

- 6. Clandestine chemistry - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Using analytical chemistry techniques for novel psychoactive substance (NPS) identification and characterization in forensic toxicology - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clandestine Drug Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Controlled substances and precursor chemicals | Research Starters | EBSCO Research [ebsco.com]

Whitepaper: The Trifluoromethyl Group's Dominant Influence on Aromatic Amine Basicity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to dramatically alter molecular properties. This guide provides an in-depth analysis of the profound effects of the CF₃ group on the basicity of aromatic amines. We will dissect the underlying electronic principles, quantify the impact through pKa analysis, present a validated experimental protocol for measurement, and explore the strategic application of this knowledge in drug design.

Foundational Principles: Basicity of Aromatic Amines

The basicity of an aromatic amine, such as aniline, is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton (act as a Brønsted-Lowry base). In contrast to aliphatic amines, the lone pair in aromatic amines is delocalized into the π-system of the aromatic ring. This delocalization reduces the electron density on the nitrogen atom, rendering aromatic amines significantly less basic than their aliphatic counterparts. For instance, the pKa of the conjugate acid of aniline (anilinium) is approximately 4.6, whereas for cyclohexylamine, it is around 10.6. Any substituent on the aromatic ring that further withdraws electron density from the nitrogen will decrease basicity, while an electron-donating group will increase it.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. Its influence stems from two primary electronic effects:

-

A Strong Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the aromatic ring through the carbon-carbon sigma bond. This effect is powerful and distance-dependent, depleting the electron density of the entire ring system and, consequently, the nitrogen atom.

-

A Weak Resonance Effect (Hyperconjugation): While the inductive effect is dominant, the CF₃ group can also participate in a form of negative hyperconjugation, where it acts as a weak π-acceptor. This further delocalizes the nitrogen lone pair, contributing to the overall decrease in basicity, particularly when positioned at the para position.

The interplay of these effects makes the CF₃ group a reliable tool for attenuating the basicity of aromatic amines.

Quantifying the Basicity Reduction: A Positional Analysis

The position of the CF₃ group on the aromatic ring has a predictable and significant impact on the basicity of the aniline derivative. The pKa of the conjugate acid is the standard metric: a lower pKa value signifies a weaker base.

Table 1: pKa Values of Aniline and Trifluoromethyl-Substituted Anilines

| Compound | Position of CF₃ | pKa of Conjugate Acid | Basicity Reduction (ΔpKa vs. Aniline) |

| Aniline | - | 4.61[1][2] | 0.00 |

| 2-(Trifluoromethyl)aniline | ortho | ~0.5 (pKb ~12.9)¹ | ~4.1 |

| 3-(Trifluoromethyl)aniline | meta | 3.49[3] | 1.12 |

| 4-(Trifluoromethyl)aniline | para | 2.45[4] | 2.16 |